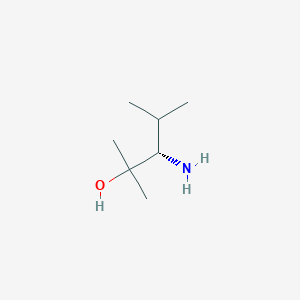

(3S)-3-amino-2,4-dimethylpentan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-2,4-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNEEWVFSIINY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717357 | |

| Record name | (3S)-3-Amino-2,4-dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163453-95-0 | |

| Record name | (3S)-3-Amino-2,4-dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Abstract

(3S)-3-amino-2,4-dimethylpentan-2-ol is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its sterically hindered vicinal amino alcohol motif is a valuable pharmacophore and a versatile handle for further chemical transformations. This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this target molecule, commencing from the readily available chiral pool starting material, L-valine. The presented strategy hinges on two key transformations: the synthesis of a crucial N-protected β-amino ketone intermediate and its subsequent highly diastereoselective reduction. This document will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-tested experimental protocols, and present characterization data for the key compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological activity, making their enantioselective synthesis a key objective in drug discovery and development. This compound, with its characteristic tertiary alcohol and bulky isopropyl group adjacent to the stereogenic amine center, presents a unique synthetic challenge and offers a valuable scaffold for the design of novel therapeutic agents.[1] Its structure allows for the creation of enantiomerically pure compounds, which is crucial in asymmetric synthesis.[1]

This guide will detail a practical and scalable synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The chosen strategy prioritizes stereochemical fidelity, operational simplicity, and the use of readily accessible starting materials.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1), suggests a precursor β-amino ketone (2). The stereocenter at C3 can be installed via a diastereoselective reduction of the ketone functionality in a protected form, such as the N-Boc derivative (3). The N-Boc protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions. The precursor N-Boc-β-amino ketone (3) can, in turn, be envisioned to arise from the chiral pool starting material, N-Boc-L-valine (4), through the addition of a methyl nucleophile.

Figure 1: Retrosynthetic analysis of this compound.

This strategy offers several advantages:

-

Stereochemical Origin: The stereochemistry is derived from the readily available and inexpensive L-valine.

-

Convergent Approach: The synthesis involves the coupling of two simple fragments.

-

Robust Chemistry: The proposed transformations utilize well-established and reliable reactions.

Synthesis of the N-Boc-β-Amino Ketone Precursor

The initial step involves the conversion of N-Boc-L-valine to the corresponding methyl ketone. This transformation can be efficiently achieved by reacting the protected amino acid with an organometallic methylating agent. To prevent over-addition and the formation of a tertiary alcohol, the carboxylic acid is typically activated. A common and effective method is the formation of a Weinreb amide, followed by reaction with a Grignard reagent or organolithium species. However, a more direct approach involves the careful addition of an organolithium reagent to the protected amino acid at low temperatures.

Experimental Protocol: Synthesis of tert-butyl ((S)-1-isopropyl-2-methyl-3-oxobutan-2-yl)carbamate (N-Boc-3-amino-2,4-dimethylpentan-2-one)

Scheme 1: Synthesis of the N-Boc-β-Amino Ketone

Caption: Synthesis of the key β-amino ketone intermediate.

Materials and Equipment:

-

N-Boc-L-valine

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Methyllithium (MeLi) in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of N-Boc-L-valine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

sec-Butyllithium (2.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Methyllithium (2.5 eq) is then added dropwise at -78 °C.

-

The reaction mixture is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-3-amino-2,4-dimethylpentan-2-one.

Causality of Experimental Choices:

-

The use of two equivalents of sec-BuLi ensures the complete deprotonation of both the carboxylic acid proton and the N-H proton of the carbamate, forming a dianion. This prevents unwanted side reactions.

-

The low temperature (-78 °C) is crucial to control the reactivity of the organolithium reagents and prevent over-addition to the initially formed ketone.

-

The gradual warming to 0 °C allows the reaction to proceed to completion.

Diastereoselective Reduction of the β-Amino Ketone

The cornerstone of this synthesis is the highly diastereoselective reduction of the prochiral ketone in N-Boc-3-amino-2,4-dimethylpentan-2-one. The bulky N-Boc-amino substituent adjacent to the carbonyl group provides a strong chiral directing influence. For such sterically hindered ketones, the Corey-Bakshi-Shibata (CBS) reduction is a particularly effective method, known for its high enantioselectivity and predictable stereochemical outcome.[2][3]

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex arranges the reactants in a highly organized, six-membered ring transition state, leading to a facial-selective hydride transfer. The stereochemistry of the resulting alcohol is dictated by the chirality of the CBS catalyst. For the synthesis of the (3S)-amino alcohol, the (R)-CBS catalyst is typically employed.

Experimental Protocol: Synthesis of tert-butyl ((3S)-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

Caption: Final deprotection to yield the target amino alcohol.

Materials and Equipment:

-

tert-butyl ((3S)-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

The N-Boc protected amino alcohol is dissolved in dichloromethane and cooled to 0 °C.

-

Trifluoroacetic acid (5-10 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and the pH is carefully adjusted to >10 with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane or another suitable organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, this compound. Further purification can be achieved by recrystallization or distillation if necessary.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Optical Rotation [α]D |

| This compound | C7H17NO | 131.22 | White solid or colorless oil | ~2.8-3.0 (m, 1H), ~1.8-2.0 (m, 1H), ~1.2 (s, 6H), ~0.9-1.0 (d, 6H) | ~75 (C-OH), ~60 (C-NH2), ~30 (CH), ~25 (CH3), ~20 (CH3) | Specific rotation data to be determined experimentally. |

| N-Boc-(3S)-3-amino-2,4-dimethylpentan-2-ol | C12H25NO3 | 231.33 | White solid | ~4.5-4.7 (br s, 1H), ~3.5-3.7 (m, 1H), ~1.8-2.0 (m, 1H), 1.45 (s, 9H), ~1.2 (s, 6H), ~0.9-1.0 (d, 6H) | ~156 (C=O), ~80 (C(CH3)3), ~75 (C-OH), ~62 (C-NH), ~32 (CH), ~28 (C(CH3)3), ~25 (CH3), ~20 (CH3) | Specific rotation data to be determined experimentally. |

Note: The NMR data provided are approximate and based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthetic route for the preparation of this compound. By leveraging the chiral pool and employing a highly diastereoselective Corey-Bakshi-Shibata reduction, the target molecule can be obtained in high enantiomeric purity. The detailed experimental protocols and the rationale behind the procedural choices provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and asymmetric catalysis. The self-validating nature of the well-established reactions described herein ensures a high degree of confidence in achieving the desired stereochemical outcome.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

PubChem. (n.d.). tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol. Retrieved from [Link]

-

ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Abstract

(3S)-3-amino-2,4-dimethylpentan-2-ol is a sterically hindered chiral β-amino alcohol of significant interest in asymmetric synthesis, where it serves as a valuable chiral building block and auxiliary.[1][2] Its unique structural architecture, featuring a tertiary alcohol and a stereogenic center bearing the amino group, presents distinct challenges and opportunities for stereoselective synthesis. This technical guide provides an in-depth analysis of the core strategies for the enantioselective preparation of this compound. We will dissect various methodologies, explaining the mechanistic rationale behind experimental choices and providing field-proven insights for researchers and drug development professionals. Detailed protocols and comparative data are presented to serve as a practical resource for laboratory application.

Introduction: Significance of this compound

Chiral β-amino alcohols are a privileged class of compounds, forming the backbone of numerous pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[3] The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for conferring specific biological activity or for directing the stereochemical outcome of a chemical transformation.[2] this compound, with its bulky isopropyl and gem-dimethyl substituents, provides a unique chiral environment, making it a powerful tool for inducing asymmetry.

The core challenge in its synthesis lies in the efficient and highly selective installation of the stereocenter at the C3 position. This guide will explore several successful strategies to achieve this, focusing on asymmetric reduction and diastereoselective additions.

Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols can be broadly approached through several established methods, including the use of a chiral pool, asymmetric reduction of prochiral ketones, and diastereoselective additions to chiral precursors.[2] For the specific target of this compound, methods leveraging prochiral precursors are particularly prominent.

Strategy 1: Asymmetric Reduction of a Prochiral β-Amino Ketone

One of the most direct routes involves the stereoselective reduction of the corresponding prochiral β-amino ketone, 3-amino-2,4-dimethylpentan-2-one.[1] The key to this approach is the choice of a chiral reducing agent or catalyst that can effectively differentiate between the two prochiral faces of the carbonyl group.

Mechanism of Stereoselection: The choice of N-protecting group on the β-amino ketone is crucial, as it can influence the transition state geometry through chelation or steric hindrance. For instance, certain protecting groups can form a chelate with the reducing agent (e.g., a Lewis acidic metal hydride), creating a rigid cyclic intermediate. The bulky substituents of the substrate would then preferentially occupy equatorial positions to minimize steric strain, forcing the hydride to attack from a specific face, thus determining the stereochemistry of the resulting alcohol.[4]

Workflow: Asymmetric Ketone Reduction

Caption: General workflow for the asymmetric reduction strategy.

Strategy 2: Diastereoselective Addition to a Chiral Precursor

An alternative and powerful strategy involves the use of a chiral auxiliary.[5][6] In this approach, an achiral fragment is attached to a chiral molecule (the auxiliary) to form a new compound. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and recovered.[5][7]

A notable example for a related class of compounds involves the diastereoselective reduction of a β-ketosulfoxide derived from camphor. Camphor is a readily available and inexpensive chiral starting material from the chiral pool.

Causality of Diastereoselection: The synthesis begins by preparing a chiral β-ketosulfoxide. The sulfoxide group, being chiral and sterically demanding, effectively blocks one face of the molecule. When a Grignard reagent (e.g., isopropylmagnesium bromide) is added to the ketone, it is forced to approach from the less hindered face, establishing the tertiary alcohol stereocenter. Subsequently, the sulfoxide group can be reduced to a sulfide and the C-S bond cleaved reductively to reveal the free amine, yielding the desired β-amino alcohol with high diastereoselectivity. The stereochemical outcome is dictated by the predictable conformation of the substrate-reagent complex, a cornerstone of modern asymmetric synthesis.[8]

Reaction Scheme: Camphor-Derived Auxiliary Approach

Caption: Conceptual steps using a camphor-derived chiral auxiliary.

Comparative Analysis of Synthetic Routes

To provide a clearer picture for process development and laboratory-scale synthesis, the following table summarizes key metrics for representative stereoselective methods.

| Strategy | Key Reagents/Catalyst | Typical Yield | Stereoselectivity (e.e. or d.r.) | Advantages | Limitations |

| Asymmetric Ketone Reduction | CBS Catalyst, Chiral Boranes | 60-85% | >95% e.e. | Direct route, high enantioselectivity. | Requires stoichiometric chiral reagents or expensive catalysts. |

| Chiral Auxiliary (Sulfoxide) | Camphor-derived sulfoxide, Grignard reagents, SmI₂ | 55-75% (overall) | >98% d.r. | High diastereoselectivity, predictable outcome, recoverable auxiliary.[8] | Longer synthetic sequence, requires stoichiometric auxiliary. |

| Enzymatic Reduction | Ketoreductases (KREDs) | 70-95% | >99% e.e. | Extremely high selectivity, mild "green" conditions.[9] | Requires screening for a suitable enzyme, substrate scope can be limited.[9] |

Detailed Experimental Protocols

The following protocol is a representative example of an asymmetric reduction of a β-amino ketone, a common strategy for accessing chiral β-amino alcohols.[4]

Protocol: Asymmetric Reduction of N-benzyl-3-amino-2,4-dimethylpentan-2-one

Self-Validation: This protocol includes steps for rigorous purification and characterization to confirm the identity and stereochemical purity of the product. Successful execution should yield analytical data (NMR, Chiral HPLC) consistent with the target molecule.

Materials:

-

N-benzyl-3-amino-2,4-dimethylpentan-2-one (1.0 eq)

-

(-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Diethanolamine (2.5 eq)

-

Methanol (MeOH)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with N-benzyl-3-amino-2,4-dimethylpentan-2-one (1.0 eq) and dissolved in anhydrous THF (approx. 0.2 M solution).

-

Cooling: The solution is cooled to -20 °C in a suitable cooling bath.

-

Reagent Addition: A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Causality Insight: The low temperature is critical for maximizing the kinetic resolution and preventing background reduction, thereby ensuring high stereoselectivity. The bulky diisopinocampheyl ligands on the boron atom create a highly organized and sterically hindered transition state, forcing the hydride transfer to occur on a specific face of the ketone.

-

-

Reaction Monitoring: The reaction is stirred at -20 °C for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is quenched by the slow addition of diethanolamine (2.5 eq) at -20 °C, followed by warming to room temperature and stirring for 1 hour. This step complexes with the boron species.

-

Solvent Removal & Extraction: The solvents are removed under reduced pressure. The resulting residue is partitioned between diethyl ether and saturated aq. NaHCO₃. The aqueous layer is extracted twice more with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (3S)-N-benzyl-3-amino-2,4-dimethylpentan-2-ol.

-

Deprotection (if required): The N-benzyl group can be removed via catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final target compound.[10]

Characterization:

-

Stereochemical Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

-

Structural Verification: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The stereoselective synthesis of this compound is well-established through several reliable methodologies, primarily centered on the asymmetric reduction of a prochiral ketone precursor. The choice of method often depends on factors such as scale, cost, and available equipment. While chiral auxiliary-based methods offer excellent predictability, catalytic asymmetric methods, including both transition-metal and biocatalytic approaches, represent the state-of-the-art in terms of efficiency and atom economy.[9] Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the industrial applicability of this valuable chiral building block.

References

-

ResearchGate. (2002). Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. Retrieved from [Link]

-

Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]

-

Johnston, J. N., et al. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Retrieved from [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. Retrieved from [Link]

-

Rojas-Lima, S., et al. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. Retrieved from [Link]

-

Baran, P. S., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

D'hooghe, M., et al. (2012). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Mlinarić-Majerski, K., et al. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Retrieved from [Link]

-

Uang, B.-J., et al. (2001). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]

-

Dadson, W. M., & Money, T. (1980). Synthesis of camphor-1,4-homoenol (7-hydroxy-1,2-dimethyl[2][11][11][12]tricyclooctane). Canadian Journal of Chemistry. Retrieved from [Link]

-

Fan, T., & Liu, Y. (2022). Recent Advances in Synthesis of Chiral Tertiary Amines via Asymmetric Catalysis Involving Metal-Hydride Species. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Uang, B.-J., et al. (2002). Asymmetric Synthesis of anti- and syn-β-Amino Alcohols by Reductive Cross-Coupling of Transition Metal-Coordinated Planar Chiral Arylaldehydes with Aldimines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Khalafy, J., et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

-

Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. Retrieved from [Link]

-

Wiley Online Library. (2010). ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Retrieved from [Link]

-

MDPI. (2015). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Retrieved from [Link]

-

Falivene, L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Catalysis. Retrieved from [Link]

-

YouTube. (2017). D.7 Chiral auxiliaries (HL). Retrieved from [Link]

-

Gosselin, F., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Retrieved from [Link]

-

Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. Retrieved from [Link]

- Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole.

-

MDPI. (2017). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. Retrieved from [Link]

-

Falivene, L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | 163453-95-0 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

physical properties of (3S)-3-amino-2,4-dimethylpentan-2-ol

An In-Depth Technical Guide to the Physical Properties of (3S)-3-amino-2,4-dimethylpentan-2-ol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the chiral amino alcohol, this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of data points to provide a framework for understanding and experimentally determining the key physical properties of this molecule. Given the limited availability of experimentally-derived data in public literature, this guide synthesizes computed data with field-proven methodologies to empower researchers to fully characterize this compound.

Introduction and Molecular Overview

This compound is a chiral amino alcohol of significant interest in the field of organic chemistry.[1] Its structure is characterized by a branched pentane backbone with a hydroxyl group on a tertiary carbon (C2) and a stereogenic center at the adjacent carbon (C3), which bears an amino group.[1] The specific (3S) configuration makes it a valuable building block for asymmetric synthesis, where precise stereochemical control is paramount for creating enantiomerically pure compounds, particularly in the pharmaceutical industry.[1]

Amino alcohols, as a class, are versatile bifunctional molecules used as intermediates in complex syntheses, as ligands for catalysts, and in the development of novel materials.[2][3] The presence of both a Lewis basic amino group and a hydrogen-bonding hydroxyl group within the same molecule allows for unique reactivity and intermolecular interactions.[2]

Molecular Structure:

-

IUPAC Name: this compound[4]

-

Stereochemistry: The designation "(3S)" indicates the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon atom. This stereoisomer is critical for its function in stereoselective reactions.

Core Chemical and Computed Physical Properties

While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and computationally derived properties from reputable chemical databases. These computed values provide a strong starting point for predicting the compound's behavior and for designing appropriate analytical and purification methods.

| Property | Value | Source |

| CAS Number | 163453-95-0 | Benchchem, Chemsrc, Biosynth[1][5][6] |

| Molecular Formula | C₇H₁₇NO | PubChem, Benchchem[1][7] |

| Molecular Weight | 131.22 g/mol | PubChem, Benchchem[1][6][7] |

| Exact Mass | 131.131014166 Da | PubChem[7] |

| Canonical SMILES | CC(C)C(C)(C)O | Fluorochem[4] |

| InChI Key | HPSNEEWVFSIINY-VIFPVBQESA-N | PubChem[7] |

| Computed LogP (XLogP3) | 0.6 | PubChem[7] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 2 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

Predicted Physicochemical Behavior: An Interpretation

The computed properties from Table 1 allow us to form a hypothesis about the molecule's behavior, which is essential for experimental design.

-

Solubility: The molecule possesses both a nonpolar hydrocarbon backbone and two polar functional groups (-NH₂ and -OH) capable of hydrogen bonding.[2] The low positive LogP value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character, indicating probable solubility in a range of polar organic solvents (e.g., ethanol, methanol) and potentially limited but measurable solubility in water. The presence of two hydrogen bond donors and two acceptors enhances its ability to interact with protic solvents.[2][7]

-

Membrane Permeability: The Topological Polar Surface Area (TPSA) is a key metric used in drug development to predict membrane permeability. A TPSA of 46.3 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, suggesting the molecule should be capable of passive diffusion across biological membranes.

-

Volatility: As a small molecule with a molecular weight of 131.22 g/mol , it is expected to have a discernible boiling point. However, the presence of strong intermolecular hydrogen bonding due to the amine and hydroxyl groups will significantly elevate its boiling point compared to a non-polar compound of similar mass. These same interactions may also make the compound susceptible to thermal degradation at atmospheric pressure.

Proposed Workflow for Experimental Property Determination

Given the absence of published experimental data, a systematic approach to characterization is required. The following workflow outlines the logical progression for determining the key .

Caption: Workflow for the comprehensive characterization of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary steps for a researcher to obtain reliable physical property data.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is the preferred method for determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) as it provides high accuracy with a small sample size. For amino alcohols, which can decompose at elevated temperatures, a high heating rate can often allow the melting transition to be observed before significant degradation occurs.[8]

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry solid sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature from 0 °C to 250 °C at a heating rate of 10 °C/min. Justification: A standard rate for initial screening.

-

If decomposition is observed (indicated by a broad, exothermic peak following the melt), repeat the experiment with a new sample using a faster heating rate (e.g., 40 °C/min) to kinetically resolve the melting endotherm from the decomposition event.[8]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion.

-

Determination of Boiling Point under Reduced Pressure

-

Rationale: To prevent thermal decomposition that may occur at the atmospheric boiling point, determination under vacuum is the most reliable method. The Clausius-Clapeyron relation can then be used to extrapolate to atmospheric pressure if needed, though the boiling point at a specific reduced pressure is often more useful for purification via vacuum distillation.

-

Methodology:

-

Apparatus: Assemble a microscale distillation apparatus equipped with a digital vacuum gauge and a temperature probe positioned to measure the vapor temperature.

-

Procedure:

-

Place a small amount (e.g., 1-2 mL) of the liquid sample in the distillation flask.

-

Slowly evacuate the system to a stable, known pressure (e.g., 10 mmHg).

-

Gradually heat the distillation flask.

-

Record the temperature at which a steady condensation of vapor is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

-

Validation: Repeat the measurement at 2-3 different pressures to ensure consistency and to construct a vapor pressure curve.

-

Determination of Solubility via Shake-Flask Method

-

Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. It is crucial for developing purification, formulation, and reaction protocols.

-

Methodology:

-

System Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., water, ethanol, ethyl acetate, hexanes).

-

Sample Addition: Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Analysis:

-

Allow the vials to stand until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the solute in the filtrate using a validated analytical technique (e.g., GC-FID with an internal standard, or quantitative NMR).

-

-

Spectroscopic Analysis and Structural Confirmation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized material.

Caption: A systematic workflow for the spectroscopic confirmation of the target compound.

-

¹H and ¹³C NMR Spectroscopy:

-

Purpose: To confirm the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Expected Signals: The ¹H NMR should show distinct signals for the two methyls of the isopropyl group, the two methyls of the tertiary alcohol group, the methine protons, and exchangeable protons for the -NH₂ and -OH groups. The ¹³C NMR will confirm the presence of 7 distinct carbon environments. The stereochemistry can be confirmed using chiral derivatizing agents followed by NMR analysis.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the key functional groups.

-

Protocol: Acquire a spectrum using a neat sample (liquid film on a salt plate) or as a KBr pellet (if solid).

-

Expected Bands: A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretches. C-H stretching peaks just below 3000 cm⁻¹. C-N and C-O stretching bands in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.

-

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile samples.

-

Expected Result: A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight (131.22 g/mol ). The fragmentation pattern can provide further structural evidence, such as the loss of a methyl group or water.

-

Safety and Handling

All laboratory work should be conducted with appropriate personal protective equipment and engineering controls.

-

Hazards: This compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Handling Precautions:

Conclusion

This compound is a valuable chiral intermediate whose full physicochemical profile is not yet documented in the public domain. The computed properties suggest a molecule with balanced solubility and good potential for biological permeability. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to perform a comprehensive experimental characterization. The systematic determination of its melting point, boiling point, solubility, and spectroscopic identity will provide the foundational data required for its effective application in synthesis and drug development.

References

-

This compound | 163453-95-0 | Benchchem.

-

(S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc.

-

Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2) - Cheméo.

-

This compound | 163453-95-0 | NGA45395 - Biosynth.

-

3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem.

-

Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - NIH.

-

New experimental melting properties as access for predicting amino-acid solubility - RSC Advances.

-

SAFETY DATA SHEET - MilliporeSigma.

-

Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94% - Cole-Parmer.

-

Absolute configuration of amino alcohols by H-1-NMR - ResearchGate.

-

Amino Alcohols | SCBT - Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials - MDPI.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol - MDPI.

-

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol - PubChem.

-

ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane.

-

US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

-

This compound - Fluorochem.

Sources

- 1. This compound | 163453-95-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc [chemsrc.com]

- 6. biosynth.com [biosynth.com]

- 7. 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

CAS number 163453-95-0 properties

An In-depth Technical Guide to CAS Number 163453-95-0: (3S)-3-amino-2,4-dimethylpentan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 163453-95-0. It is crucial to establish from the outset that this CAS number correctly identifies the compound This compound .[1][2][3][4][5][6][7][8][9] There is a persistent and widespread error in several databases and commercial listings that incorrectly associate this CAS number with the orexin receptor antagonist TCS-OX2-29. Authoritative sources confirm that TCS-OX2-29 is linked to distinct CAS numbers, including 1610882-30-8 and 372523-75-6.[10][11][12][13] This guide will focus exclusively on the true identity of CAS 163453-95-0, detailing its properties and applications as a chiral building block for professionals in chemical research and pharmaceutical development.

Introduction: A Chiral Building Block for Asymmetric Synthesis

This compound is a chiral amino alcohol that serves as a valuable intermediate and building block in modern organic chemistry.[1] Its structure, featuring a stereogenic center at the C3 position, makes it a powerful tool for introducing chirality into larger, more complex molecules.[1] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides two versatile functional handles for a variety of chemical transformations. These groups can engage in hydrogen bonding, act as nucleophiles, or be protected and deprotected selectively, offering chemists precise control over synthetic pathways.

The primary utility of this compound lies in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.[1] Enantiomerically pure compounds are critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound can be incorporated into a target molecule or used to direct the stereochemical outcome of a reaction, thereby ensuring the desired enantiomeric purity of the final product.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics based on available data.

| Property | Value | Source(s) |

| CAS Number | 163453-95-0 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₇NO | [1][3][4][5] |

| Molecular Weight | 131.22 g/mol | [1][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | (3S)-3-amino-2,4-dimethyl-2-pentanol | [14] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [5] |

| SMILES | CC(C)C(C)(C)O | [8] |

| InChIKey | HPSNEEWVFSIINY-LURJTMIESA-N | [8] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a key consideration for its application. The primary challenge lies in establishing the correct stereochemistry at the C3 position. Common strategies to achieve this include:

-

Stereoselective Reduction: One of the most common methods involves the stereoselective reduction of a corresponding keto-imine or keto-oxime precursor. The choice of reducing agent and chiral catalyst is critical to achieving high enantiomeric excess.

-

Resolution of Racemates: A racemic mixture of 3-amino-2,4-dimethylpentan-2-ol can be synthesized and then separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

-

Chiral Pool Synthesis: It may be possible to synthesize this compound from a naturally occurring chiral starting material, such as an amino acid, that already possesses the desired stereochemistry.

The causality behind choosing a particular synthetic route often depends on factors such as cost, scalability, and the desired level of enantiomeric purity. For large-scale industrial applications, stereoselective catalysis is often preferred due to its efficiency and atom economy.

Applications in Research and Development

The utility of this compound stems from its bifunctional, chiral nature. It is primarily employed in the following areas:

-

Chiral Auxiliaries: The compound can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur on one face of the molecule. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

-

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, making it a precursor for the synthesis of chiral ligands for asymmetric catalysis. These metal-ligand complexes can then catalyze a wide range of reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high stereoselectivity.

-

Pharmaceutical Intermediates: As a chiral building block, it can be incorporated as a structural fragment into a larger, pharmacologically active molecule.[1] Its specific stereochemistry can be crucial for the proper binding of the final drug to its biological target.

The diagram below illustrates a generalized workflow for the application of a chiral building block like this compound in asymmetric synthesis.

Caption: Generalized workflow for using CAS 163453-95-0 in synthesis.

Experimental Protocol: General Procedure for Amide Coupling

To illustrate the utility of the primary amine in this compound, a general protocol for amide bond formation is provided below. This is a foundational reaction for incorporating this chiral building block into a larger molecular scaffold.

Objective: To couple this compound with a generic carboxylic acid (R-COOH) to form the corresponding chiral amide.

Materials:

-

This compound (CAS 163453-95-0)

-

Carboxylic acid (R-COOH)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from 2 to 24 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired chiral amide.

This self-validating protocol includes monitoring steps (TLC/LC-MS) to ensure the reaction proceeds to completion and a final purification step to isolate the target compound with high purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be combustible, and may cause skin and eye irritation or damage.[5]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection.[15] Keep away from heat, sparks, and open flames.[15] Use in a well-ventilated area.[15]

-

First Aid:

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

CAS number 163453-95-0 is definitively assigned to the chiral amino alcohol this compound. Its structural features make it a highly valuable and versatile tool for chemists engaged in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. By providing a stereochemically defined building block, it enables the efficient and precise construction of complex, enantiomerically pure molecules. It is imperative for researchers and chemical procurement specialists to be aware of the prevalent misattribution of this CAS number to TCS-OX2-29 to ensure the acquisition of the correct material for their research and development endeavors.

References

-

Wikipedia. TCS-OX2-29. [Link]

-

Chemsrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. [Link]

-

PubChem. 3-Amino-2,4-dimethylpentan-2-ol. [Link]

-

Arctom. CAS NO. 163453-95-0 | (S)-3-Amino-2,4-dimethylpentan-2-ol. [Link]

- SAFETY DATA SHEET. Various Sources.

-

PubChemLite. 163453-95-0 (C7H17NO). [Link]

-

ChemicalRegister. Q 2A,Q 5-0158A Suppliers & Manufacturers. [Link]

Sources

- 1. This compound | 163453-95-0 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. a2bchem.com [a2bchem.com]

- 4. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc [chemsrc.com]

- 5. 163453-95-0|(S)-3-Amino-2,4-dimethylpentan-2-ol|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. arctomsci.com [arctomsci.com]

- 8. PubChemLite - 163453-95-0 (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 9. AB577760 | CAS 163453-95-0 – abcr Gute Chemie [abcr.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

- 12. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]

- 13. TCS-OX2-29 - Wikipedia [en.wikipedia.org]

- 14. 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3,4-dimethylpentan-2-ol | CAS#:64502-86-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Biological Activity of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including natural products, active pharmaceutical ingredients (APIs), and chiral catalysts.[1][2] Their remarkable prevalence stems from the unique stereochemical and functional group arrangement of an amine and a hydroxyl group on a carbon backbone. This guide offers a comprehensive exploration of the biological significance of chiral amino alcohols, intended for professionals in pharmaceutical research and development. We will delve into enantioselective synthesis strategies, analyze their diverse pharmacological activities with a focus on structure-activity relationships (SAR), and detail their critical role as ligands in asymmetric catalysis. This document aims to provide not only a thorough review of the field but also actionable, field-proven insights and detailed experimental protocols to support the design and development of novel chiral amino alcohol-based therapeutics and processes.

Introduction: The Centrality of Chirality in Amino Alcohol Function

Amino alcohols are organic compounds featuring both an amine and an alcohol functional group.[3] When the carbon backbone contains at least one stereocenter, the molecule is chiral, existing as enantiomers—non-superimposable mirror images. This chirality is paramount in pharmacology. Biological systems, composed of chiral entities like enzymes and receptors, often exhibit stereospecific interactions. Consequently, one enantiomer of a drug may elicit a desired therapeutic effect while the other could be inactive or even toxic. This principle is the driving force behind the development of single-enantiomer drugs, often referred to as a "chiral switch."[4]

Enantiomerically pure vicinal (1,2-) amino alcohols are particularly ubiquitous and serve as indispensable building blocks, or synthons, in the pharmaceutical industry.[5][6] They form the core of numerous therapeutic agents, from β-blockers like propranolol to antiviral agents and the side-chain of the potent anticancer drug, Taxol.[1][7] The precise three-dimensional arrangement of the amino and hydroxyl groups is frequently the key to the molecule's selective and high-affinity binding to its biological target.[1] Given their importance, the development of efficient and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[8][9]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry.[8] The choice of synthetic route is often dictated by factors such as the desired stereochemistry, scalability, and economic viability. Key strategies range from utilizing the "chiral pool" to sophisticated catalytic asymmetric methods.[1]

Chiral Pool Synthesis

One of the most direct methods for synthesizing chiral amino alcohols is to start with naturally occurring chiral molecules, such as α-amino acids.[1] These are readily available and often inexpensive starting materials. The carboxylic acid moiety of an amino acid can be chemically reduced to the corresponding alcohol, preserving the original stereocenter.

-

Rationale: This approach is powerful because it leverages the high enantiopurity of the starting material, directly translating it to the product. It is particularly effective for producing β-amino alcohols. However, its scope is limited to the range of commercially available amino acids.

Catalytic Asymmetric Reduction and Reductive Coupling

Modern synthetic chemistry heavily relies on catalytic methods to create chirality. For amino alcohols, the asymmetric reduction of α-amino ketones or the reductive coupling of imines and aldehydes are powerful techniques.[8][9]

-

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, often a ruthenium complex with a chiral β-amino alcohol-derived ligand, to deliver hydrogen to a prochiral ketone or imine with high enantioselectivity.[8][10] ATH is advantageous as it avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[8]

-

Chromium-Catalyzed Cross-Coupling: A novel strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[9] This method allows for the modular synthesis of a wide range of chiral β-amino alcohols from readily available starting materials.[9]

The causality behind choosing a catalytic method often relates to substrate scope and the desire to avoid stoichiometric chiral reagents, which improves atom economy and reduces costs, particularly on an industrial scale.

Workflow Diagram: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Below is a generalized workflow for the synthesis of a chiral amino alcohol using a ruthenium-catalyzed asymmetric transfer hydrogenation.

Caption: Generalized workflow for the synthesis of a chiral amino alcohol via ATH.

Diverse Biological Activities and Mechanistic Insights

The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[8][11]

β-Adrenergic Receptor Modulators

Perhaps the most well-known application of chiral amino alcohols is in cardiovascular medicine as β-adrenergic blocking agents (β-blockers).[7][12] These drugs are essential in managing hypertension, angina, and cardiac arrhythmias.[12][13]

-

Mechanism of Action: β-blockers competitively antagonize the effects of catecholamines (like epinephrine) at β-adrenergic receptors.[8] The stereochemistry is crucial; for instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-enantiomer. The amino alcohol moiety is key for binding, with the hydroxyl group forming a critical hydrogen bond with an aspartate residue in the receptor's binding pocket, and the amine interacting with another residue.

-

Examples: Propranolol, Metoprolol, (R)-Salbutamol (a β2 agonist for asthma).[8][14]

Signaling Pathway: β2-Adrenergic Receptor Activation

This diagram illustrates the signaling cascade initiated by an agonist binding to the β2-adrenergic receptor. β-blockers prevent this cascade.

Caption: Simplified signaling pathway of the β2-adrenergic receptor.

Antiviral and Antimalarial Agents

The hydroxyethylamine core, a common derivative of 1,2-amino alcohols, is a key pharmacophore in aspartic protease inhibitors.[12]

-

Anti-HIV Agents: Drugs like Atazanavir are potent HIV protease inhibitors.[15] The hydroxyl group of the amino alcohol core mimics the tetrahedral transition state of peptide hydrolysis, effectively blocking the viral enzyme responsible for processing viral proteins. The synthesis of the key chiral amino alcohol intermediate for Atazanavir often employs a highly diastereoselective enzymatic reduction of a chloroketone precursor.[15]

-

Antimalarial Agents: Aryl amino alcohols such as quinine and mefloquine are crucial in treating malaria.[16] Their mechanism is believed to involve the inhibition of hemozoin formation in the parasite, leading to a toxic buildup of heme.[16]

Anticancer and Antimicrobial Activities

Chiral amino alcohols also exhibit potential as anticancer and antimicrobial agents.[3]

-

Anticancer: Metal complexes involving chiral amino alcohols have been synthesized and explored for their anticancer activities.[3] These complexes, for example with Zn(II), Cu(II), and Co(II), have shown promising results with low toxicity.[3]

-

Antifungal and Antibacterial: Certain octahydrobenzofuran derivatives containing a 1,2-amino alcohol moiety have demonstrated antifungal and antibacterial properties.[12]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For chiral amino alcohols, key SAR points include:

-

Stereochemistry: As seen with β-blockers, the absolute configuration at the carbon bearing the hydroxyl group is often critical for potent activity.

-

Amine Substitution: The nature of the substituent on the nitrogen atom significantly influences receptor selectivity and potency. For example, bulky substituents like tert-butyl or isopropyl groups on the amine of β-blockers tend to increase affinity for β-adrenergic receptors.

-

Aromatic Ring: In many β-blockers and other drugs, an aromatic ring is attached to the amino alcohol side-chain. Modifications to this ring (e.g., changing substituents or the ring system itself) can fine-tune pharmacological properties like potency, selectivity, and metabolism.

Table 1: SAR Summary for β-Adrenergic Antagonists

| Compound | R Group on Amine | Aromatic Moiety | Relative Potency (β-blockade) | Key Feature |

| (S)-Propranolol | Isopropyl | Naphthyl | ~100 | Non-selective β-blocker |

| (R)-Propranolol | Isopropyl | Naphthyl | ~1 | Inactive enantiomer |

| (S)-Metoprolol | Isopropyl | 4-(2-methoxyethyl)phenyl | ~100 | β1-selective (cardioselective) |

| (S)-Salbutamol | tert-Butyl | 4-hydroxy-3-(hydroxymethyl)phenyl | Agonist | β2-selective agonist |

Key Experimental Protocols

The evaluation of biological activity requires robust and validated experimental assays. As a senior application scientist, the integrity of these protocols is paramount.

Protocol 1: In Vitro Cytotoxicity (MTT) Assay

This protocol is a self-validating system for assessing the general cytotoxicity of a newly synthesized chiral amino alcohol derivative against a cancer cell line (e.g., HeLa).

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

HeLa cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (chiral amino alcohol derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Doxorubicin (Positive Control)

-

96-well plates, sterile

-

Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation & Treatment:

-

Prepare a 2X stock solution of the test compound in media at various concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Also prepare 2X stocks of Doxorubicin (positive control) and a vehicle control (media with the highest concentration of DMSO used for the test compounds, typically <0.5%).

-

After 24 hours, carefully remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells (in triplicate). For control wells, add 100 µL of vehicle control media (Negative Control) or Doxorubicin media (Positive Control).

-

Incubate the plate for another 48 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

-

Plot the percentage of cell viability versus the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

-

Self-Validation System:

-

Positive Control (Doxorubicin): Must show a dose-dependent decrease in cell viability with a known IC50 value, confirming the assay is responsive.

-

Negative Control (Vehicle): Must show high cell viability (~100%), confirming that the solvent (DMSO) is not toxic at the concentrations used.

-

Triplicates: Running each concentration in triplicate ensures the reproducibility and statistical significance of the results.

Conclusion and Future Perspectives

Chiral amino alcohols are, without question, one of the most vital classes of molecules in modern drug discovery and development.[5][17] Their stereochemically defined structures provide the precise molecular recognition required for potent and selective biological activity, from modulating G-protein coupled receptors to inhibiting critical viral enzymes.[11][12] The continued innovation in asymmetric synthesis provides researchers with increasingly efficient and versatile tools to access novel and complex amino alcohol scaffolds.[9]

The future of this field lies in the exploration of new biological targets and the development of novel synthetic methodologies that are even more efficient, sustainable, and scalable. Biocatalysis, using enzymes to perform stereoselective transformations under mild conditions, represents a particularly promising avenue for green chemistry approaches to these valuable synthons.[4][15] As our understanding of disease pathways deepens, the demand for sophisticated, enantiomerically pure building blocks like chiral amino alcohols will only intensify, ensuring their central role in the future of medicine.

References

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC - NIH. [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

-

Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis | Request PDF. ResearchGate. [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

-

Exploring the Potential of Amino Alcohols as Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC - NIH. [Link]

-

Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. [Link]

-

Structures of chiral amino alcohols and amino acids tested (only one.... ResearchGate. [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues | Chemical Reviews. ACS Publications. [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews. ACS Publications. [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing). [Link]

-

Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

-

1,2-Amino Alcohols Definition - Organic Chemistry Key Term | Fiveable. Fiveable. [Link]

-

1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls | Journal of the American Chemical Society. ACS Publications. [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

-

Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]

-

Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

-

Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Thieme. [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings | ChemRxiv. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 10. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. nbinno.com [nbinno.com]

Title: The Strategic Role of (3S)-3-amino-2,4-dimethylpentan-2-ol in Modern Pharmaceutical Development

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of (3S)-3-amino-2,4-dimethylpentan-2-ol, a chiral amino alcohol of significant interest in pharmaceutical research and development. Moving beyond a simple catalogue of properties, this document elucidates the compound's primary role as a high-value stereospecific intermediate in asymmetric synthesis. We will explore the mechanistic rationale behind its utility, detail its application in constructing complex active pharmaceutical ingredients (APIs), and provide actionable experimental protocols for its quality control and synthetic manipulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chiral building blocks for creating next-generation therapeutics with enhanced efficacy and safety profiles.

Section 1: Foundational Concepts: Chirality and Molecular Architecture

The Imperative of Stereochemistry in Drug Design

In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The specific configuration of this compound at its C3 position is precisely what makes it a valuable asset.[1] Its defined stereochemistry allows for selective interactions with chiral biological targets like enzymes and receptors, a cornerstone of modern drug design aimed at maximizing therapeutic effect while minimizing off-target side effects.[1] Utilizing enantiomerically pure starting materials is a proactive strategy to avoid the complexities of chiral separation in later stages and the potential dangers of administering a racemic mixture.

Physicochemical Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development. This compound is a chiral amino alcohol characterized by a branched carbon skeleton.[1] Its amino and hydroxyl groups serve as key reactive handles for subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163453-95-0 | [2][3][4] |

| Molecular Formula | C₇H₁₇NO | [3][5] |

| Molecular Weight | 131.22 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Polar Surface Area (PSA) | 46.25 Ų | [3][4] |

| logP | 1.44 | [3][4] |

| SMILES | CC(C)C(C)(C)O | [6] |

Section 2: Core Application: A Versatile Chiral Building Block

The primary utility of this compound is not as a direct therapeutic agent, but as a crucial intermediate for the synthesis of more complex, enantiomerically pure pharmaceuticals.[1] Its structure is strategically designed to introduce a specific stereocenter into a target molecule.

The Strategic Importance of the Aminopentanol Scaffold

The molecule's value stems from two key features:

-

The (3S) Stereocenter: This chiral center serves as a template, directing the stereochemistry of subsequent reactions and ensuring the final API possesses the desired enantiomeric form. This is critical for achieving selective binding to biological targets.[1]

-

Bifunctional Reactivity: The presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) provides two distinct points for chemical modification. This allows for sequential, controlled additions to the molecular framework, a vital capability in multi-step organic synthesis.

The general workflow for leveraging this intermediate in a drug development pipeline is illustrated below.

Figure 2: Diagram showing a synthesized inhibitor, derived from a chiral building block, blocking the active site of a protease to halt a disease pathway.

Section 3: Experimental Methodologies and Protocols

To ensure the successful application of this compound, rigorous analytical and synthetic protocols are necessary. The following represents field-proven methodologies for quality control and a representative synthetic transformation.

Protocol 1: Verification of Enantiomeric Purity via Chiral HPLC

Causality: Before committing a batch of this intermediate to a multi-step synthesis, it is imperative to verify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it separates enantiomers, allowing for their quantification. This step prevents the costly propagation of stereochemical impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in 10 mL of HPLC-grade isopropanol to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~50 µg/mL using the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The DEA is added to reduce peak tailing by interacting with free silanols on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as the compound has a poor chromophore, a low wavelength is necessary).

-

Injection Volume: 10 µL.

-

-

Procedure & Analysis:

-